5-Chloroacetyl-6-chlorol-1,3-dihydro-2H-indole-2-one
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Overview
Description
5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one typically involves the chloroacetylation of 6-chlorooxindole. The reaction conditions include the use of chloroacetyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the production of high-purity 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted indoles or chloroacetyl derivatives.
Scientific Research Applications
5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
6-Chlorooxindole
5-Chloroacetyl-1,3-dihydro-2H-indol-2-one
5-Bromoacetyl-6-bromooxindole
This comprehensive overview provides a detailed understanding of 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-(2-chloroacetyl)-1H-indol-6-yl] hypochlorite |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-5-9(14)7-3-6-1-2-13-8(6)4-10(7)15-12/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXUTNQIPGPRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(=O)CCl)OCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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